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How to avoid DNA degradation during phenol
chloroform extraction.
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Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926

Technical Support Center: Phenol-Chloroform
DNA Extraction

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals avoid DNA
degradation during phenol-chloroform extraction.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to DNA degradation and provides
actionable solutions.

Q1: My DNA appears smeared on an agarose gel after extraction. What is the likely cause?

A smear on an agarose gel, as opposed to a sharp, high-molecular-weight band, is a classic
sign of DNA degradation. The most common cause is mechanical shearing of the DNA
molecules into smaller fragments.[1] This can happen during steps that apply strong physical
force to the DNA solution.

 Vigorous Mixing: Vortexing or vigorous shaking of the sample after cell lysis can cause
mechanical shearing of long DNA strands.[2]

o Narrow-bore Pipette Tips: Pipetting high-molecular-weight DNA through standard or narrow-
bore pipette tips can create shear forces that fragment the DNA.[3]
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Solution:

e Mix solutions containing genomic DNA by gentle inversion or by slowly rocking the tube on a
mixer.[3]

o Use wide-bore pipette tips for all steps involving the transfer of the DNA solution.

« If possible, avoid pipetting the genomic DNA altogether and instead pour the aqueous phase
into a new tube.

Q2: My DNAVyield is very low, or I've lost my DNA pellet. What could have gone wrong?

Low DNA yield can be due to several factors, but a common culprit related to degradation is an
incorrect pH of the phenol solution.

« Incorrect pH of Phenol: For DNA extraction, the phenol solution must be buffered to a slightly
alkaline pH (around 7.8-8.0).[4] If acidic phenol (pH 4.5-5.0) is used, the DNA will be
denatured and will partition into the organic phase and the interphase, leading to its loss
from the aqueous phase.[5] Acidic phenol is used for RNA isolation.

Solution:
o Always use phenol that is equilibrated to pH 7.8-8.0 for DNA extractions.
« If preparing your own buffered phenol, ensure the pH is correctly adjusted and verified.

« If you suspect you've used acidic phenol, you can try to back-extract the DNA from the
organic phase by adding a buffer at pH 8.0, but yields will likely be compromised.

Q3: My DNA is degraded, and | was careful with my mixing technique. What other factors could
be at play?

If you have ruled out mechanical shearing, enzymatic and chemical degradation are other
potential causes.

e DNase Contamination: Contamination with DNases (deoxyribonucleases) will lead to
enzymatic degradation of your DNA. DNases can be introduced from various sources,
including the sample itself, contaminated reagents, or lab equipment.
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e Oxidized Phenol: Phenol can oxidize over time, turning pink or reddish-brown.[5] Oxidized
phenol can cause chemical damage to DNA, leading to nicks and breaks in the DNA strands.

[5]
Solution:
e Preventing DNase Contamination:
o Work in a clean environment and wear gloves.
o Use sterile, DNase-free reagents and plasticware.

o Ensure your lysis buffer contains a chelating agent like EDTA, which inhibits many DNases
by sequestering Mg2+ ions, a necessary cofactor for their activity.

o For samples with high endogenous nuclease activity, ensure complete inactivation with
proteinase K during the lysis step.[2]

e Avoiding Oxidized Phenol:
o Use fresh, high-quality phenol.
o Store phenol protected from light and air, as recommended by the manufacturer.

o If your phenol solution is discolored (pink or brown), discard it and use a fresh stock.[5]

Data Presentation

Table 1: Qualitative Impact of Handling Techniques on DNA Integrity
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Handling Technique

Expected DNA Integrity

Rationale

Gentle Inversion/Rocking

High Molecular Weight

Minimizes mechanical stress

on long DNA molecules.[3]

Vortexing/Vigorous Shaking

Sheared/Fragmented DNA

Creates strong shear forces
that break the phosphodiester
backbone of the DNA.[2]

Wide-Bore Pipette Tips

High Molecular Weight

Reduces the shear stress as
the viscous DNA solution
passes through the tip
opening.[3]

Standard/Narrow-Bore Pipette
Tips

Sheared/Fragmented DNA

Forces the long DNA
molecules through a small
opening, causing them to
break.[3]

Fresh, pH 8.0 Buffered Phenol

High Integrity

Ensures proper denaturation of
proteins while keeping DNA in
the aqueous phase without

chemical damage.[4]

Oxidized or Acidic (pH < 7.0)

Phenol

Degraded/Low Yield

Oxidized phenol causes
chemical nicks, while acidic pH
leads to DNA partitioning into

the organic phase.[5]

Table 2: Typical DNA Yield and Purity from Phenol-Chloroform Extraction
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. Expected DNA Expected
Sample Type Starting Amount . .
Yield A260/A280 Ratio

Mammalian Cultured

1 x 1077 cells 50 - 100 pg 1.8-1.9
Cells
Mammalian Blood 10 mL 150 - 250 ug 18-1.9
Mammalian Tissue

] 1 gram 1-3mg 18-1.9

(e.g., liver)
Gram-negative

10710 cells 50 - 100 ug 1.8-1.9

Bacteria (e.g., E. coli)

Note: Yields can vary significantly based on the specific cell or tissue type, its metabolic state,
and the precise protocol used. The A260/A280 ratio is a measure of purity, with a value of ~1.8
generally considered pure for DNA.[6][7][8][9][10]

Experimental Protocols
Detailed Methodology for High-Molecular-Weight DNA Extraction
This protocol is designed to minimize DNA degradation during phenol-chloroform extraction.

Materials:

Lysis Buffer (10 mM Tris-HCI pH 8.0, 100 mM EDTA pH 8.0, 0.5% SDS)

e Proteinase K (20 mg/mL)

* RNase A (10 mg/mL)

¢ Phenol:Chloroform:lsoamyl Alcohol (25:24:1), buffered to pH 8.0

e Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol (ice-cold)
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e 70% Ethanol (ice-cold)

e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)

o Wide-bore pipette tips

Procedure:

e Sample Lysis:
o For cultured cells, pellet the cells and resuspend in Lysis Buffer.
o For tissue, flash-freeze in liquid nitrogen and grind to a powder before adding Lysis Buffer.
o Add Proteinase K to a final concentration of 100 pg/mL.

o Incubate at 50-55°C for 3 hours to overnight with gentle rocking, until the solution is clear
and viscous.[11]

e RNase Treatment:

o Cool the lysate to room temperature.

o Add RNase A to a final concentration of 50 pg/mL and incubate at 37°C for 30-60 minutes.
 First Phenol:Chloroform Extraction:

o Add an equal volume of pH 8.0 buffered phenol:chloroform:isoamy! alcohol.

o Mix by inverting the tube gently for 5-10 minutes. Do not vortex.

o Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.
e Aqueous Phase Transfer:

o Using a wide-bore pipette tip, carefully transfer the upper, viscous aqueous phase to a
new tube. Avoid disturbing the white protein layer at the interphase.

» Second Phenol:Chloroform Extraction (Optional, for higher purity):
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o Repeat steps 3 and 4.

Chloroform Extraction:

o Add an equal volume of chloroform:isoamyl alcohol. This step removes residual phenol.
o Mix by gentle inversion for 2 minutes.

o Centrifuge at 5,000 x g for 5 minutes.

Aqueous Phase Transfer:

o Using a wide-bore pipette tip, transfer the upper aqueous phase to a new tube.
DNA Precipitation:

o Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix by gentle inversion.

o Add 2-2.5 volumes of ice-cold 100% ethanol.

o Mix by gentle inversion until the DNA precipitates and forms a visible, stringy mass.
DNA Spooling:

o The precipitated high-molecular-weight DNA can often be spooled out of the solution using
a sealed glass Pasteur pipette.

o Wash the spooled DNA by dipping it into a tube containing 70% ethanol.

Pelleting (if DNA is not visible for spooling):

[e]

Incubate at -20°C for at least 1 hour or overnight.

o

Centrifuge at 12,000 x g for 20 minutes at 4°C.

[¢]

Carefully decant the supernatant and wash the pellet with 1 mL of 70% ethanol.

[¢]

Centrifuge at 12,000 x g for 5 minutes at 4°C.
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» Drying and Resuspension:

o Carefully remove the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry,
as this will make the DNA difficult to dissolve.

o Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight

with gentle rocking.

Mandatory Visualization
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Start: DNA Degradation Observed
(e.g., smear on gel)

Giow was the sample mixed after Iysisi)

Vigorous Gentle

Vigorous Vortexing/

Gentle Inversion/
Shaking

Rocking

Likely Cause:
Mechanical Shearing

lAcidic

Solution:
- Use gentle mixing methods.

Acidic (pH < 7.0)
- Use wide-bore pipette tips.

or Unknown

Likely Cause:
DNA lost to organic phase.

Solution:
- Always use phenol buffered to pH 8.0
for DNA extraction.

(Whal was the pH of the phenol solulion’.)

Alkaline

(Was the phenol solution clear or discolored?

Clear

l

Were DNase-free reagents and proper
aseptic techniques used?

%iscolomd

Discolored (Pink/Brown)

Likely Cause:
Chemical damage from
oxidized phenol.

Solution:
- Use fresh, high-quality phenol.
- Store phenol properly.

Likely Cause:
DNase Contamination

Review protocol for other issues.

Solution:
- Use DNase-free reagents/tips.
- Ensure lysis buffer contains EDTA.

Click to download full resolution via product page

Caption: Troubleshooting workflow for diagnosing DNA degradation.
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Caption: Primary mechanisms of DNA degradation during extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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